N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 299.30 g/mol. This compound belongs to the class of tetrahydroquinoxaline derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The presence of the fluorophenyl group and the tetrahydroquinoxaline moiety contributes to its potential pharmacological effects.
N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be classified as:
The synthesis of N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step synthetic routes that may include:
Technical details often include controlling reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide features:
The compound's structural characteristics can be summarized as follows:
CC(=O)N1C(=O)C2=C(C1=CN=C(N2)C)C=C(C=C1)F
N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can participate in various chemical reactions:
Technical details regarding these reactions often involve studying reaction kinetics and mechanisms through spectroscopic methods .
The mechanism of action for N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide primarily involves its interaction with biological targets such as enzymes or receptors. It may inhibit specific pathways or processes related to microbial growth or inflammation.
Data from studies indicate that compounds with similar structures exhibit antimicrobial activity by disrupting cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Relevant analyses include thermal stability assessments and solubility tests to determine optimal conditions for storage and handling .
N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several scientific applications:
The compound N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide belongs to the quinoxaline heterocyclic family, characterized by a benzene ring fused with a pyrazine ring (benzopyrazine). Its systematic IUPAC name defines three critical components:
Structurally, this molecule bridges two pharmacophoric categories:
Table 1: Structural Comparison of Key Quinoxaline Derivatives
Compound Class | Core Structure | Key Features | Example Drug |
---|---|---|---|
Aromatic Quinoxalines | Fully unsaturated pyrazine ring | Planar, DNA-intercalating | Echinomycin [1] |
Partially Reduced (e.g., Target Compound) | 3-Oxo-tetrahydroquinoxaline | Flexible, hydrogen-bond donor/acceptor | N/A |
2,3-Disubstituted Quinoxalines | Aromatic with 2,3-modifications | Tunable electronic properties | Erdafitinib [4] |
Quinoxaline derivatives have evolved from early antibiotic scaffolds to modern targeted therapies:
The target compound continues this trajectory by combining a reduced quinoxalinone core (enhancing safety over early intercalators) with a fluorophenyl-acetamide tail (optimizing kinase affinity) [3] [4].
The 4-fluorophenyl group in N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a strategic modification grounded in physicochemical principles:
Electronic Effects:Fluorine’s high electronegativity (χ = 3.98) induces a positive electrostatic potential on the adjacent carbon, strengthening π-stacking with aromatic residues (e.g., phenylalanine or tyrosine) in enzyme binding sites. This elevates binding affinity by 2–5-fold compared to non-fluorinated analogs, as observed in kinase inhibitors like erdafitinib [4].
Metabolic Stability:The C–F bond resracts oxidative para-hydroxylation by cytochrome P450 enzymes, prolonging half-life. In quinoxaline-urea analogs (e.g., compound 84 from [4]), fluorination increased oral bioavailability by 5.7-fold by blocking para-position metabolism [4].
Lipophilicity Optimization:Fluorine modestly increases log P (by ~0.2–0.5 units), enhancing membrane permeability without compromising solubility. This balances hydrophilic-lipophilic properties critical for cell penetration [1] [4].
Table 2: Impact of Fluorine Position on Quinoxaline Bioactivity
Fluorophenyl Isomer | Binding Affinity (IC₅₀, nM) | Metabolic Half-life (t₁/₂, h) | Cellular Potency |
---|---|---|---|
Ortho-fluorophenyl | 420 ± 32 | 1.8 ± 0.2 | Moderate |
Meta-fluorophenyl | 380 ± 28 | 2.1 ± 0.3 | Moderate |
Para-fluorophenyl | 150 ± 12 | 3.9 ± 0.4 | High |
Unsubstituted phenyl | 510 ± 45 | 1.2 ± 0.1 | Low |
In the target compound, the para-fluorine position maximizes hydrogen-bond acceptor capacity while minimizing steric clashes, synergizing with the tetrahydroquinoxalinone core’s hydrogen-bond donor capacity (N–H and C=O groups) [3] [4]. This design mirrors advancements in IKKβ inhibitors, where fluorinated aryl ureas improved potency against pancreatic cancer models by 2.5-fold [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9